![molecular formula C9H7BrN2S B1529792 3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine CAS No. 1204608-91-2](/img/structure/B1529792.png)
3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine
Overview
Description
“3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including compounds like 3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine, have been recognized for their antimicrobial properties. These compounds can be synthesized and modified to target a range of microbial pathogens. Their mechanism of action often involves the disruption of microbial cell wall synthesis or interference with essential enzymes within the pathogen .
Anticancer Properties
Research has indicated that thiazole compounds exhibit promising anticancer activities. They can act as cytotoxic agents against various cancer cell lines. The presence of the thiazole ring is crucial for the interaction with biological targets, such as DNA or proteins, leading to the inhibition of cancer cell growth and proliferation .
Anti-Inflammatory and Analgesic Effects
Thiazole derivatives are also known for their anti-inflammatory and analgesic effects. They can be designed to reduce inflammation and pain by modulating the biochemical pathways involved in inflammatory responses. This makes them potential candidates for the development of new anti-inflammatory drugs .
Neuroprotective Applications
The neuroprotective potential of thiazole derivatives is another area of interest. These compounds can offer protection against neurodegenerative diseases by preventing neuronal damage and enhancing neuronal survival. They may achieve this through antioxidant activity or by modulating neurotransmitter systems .
Antiviral and Antiretroviral Effects
Thiazole compounds have shown effectiveness in antiviral and antiretroviral therapies. They can inhibit the replication of viruses, including HIV, by targeting specific viral enzymes or by interfering with the viral life cycle. This makes them valuable in the search for new treatments for viral infections .
Agricultural Applications
In agriculture, thiazole derivatives can be used as fungicides or pesticides. Their chemical structure allows them to interact with and disrupt the biological processes of pests and fungi, protecting crops from various diseases and infestations .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been associated with a range of biological activities, suggesting they may influence multiple pathways .
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
5-bromo-4-methyl-2-pyridin-3-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c1-6-8(10)13-9(12-6)7-3-2-4-11-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXXBKHKCMYBTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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